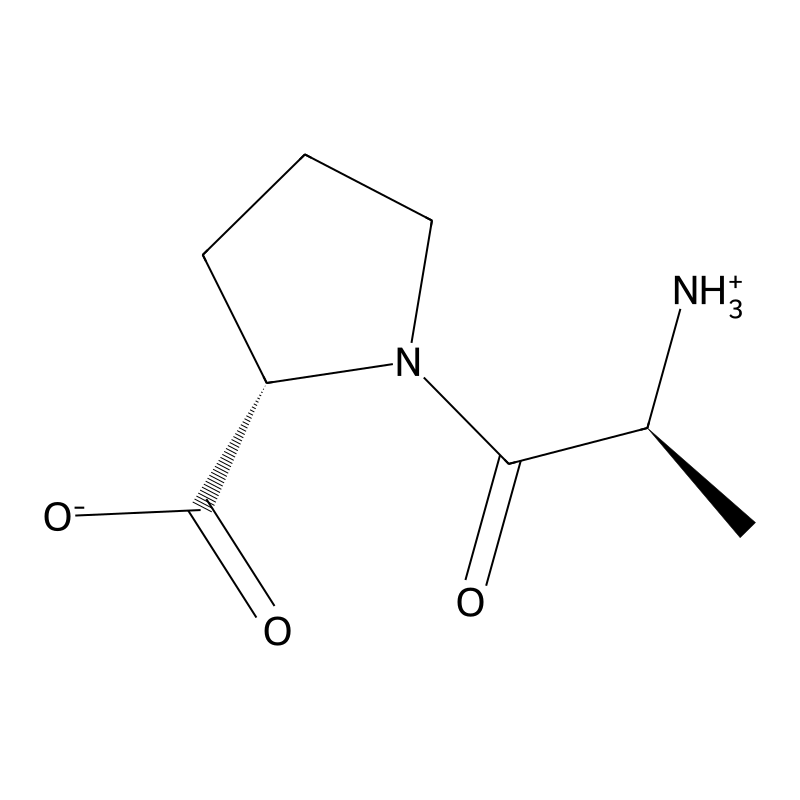L-Alanyl-L-proline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Potential roles in human health
There is ongoing scientific research into the potential roles of Ala-Pro in human health. Some studies suggest that Ala-Pro may play a role in:
- Infant development: Ala-Pro is found in breast milk and may be involved in promoting the growth and development of the infant gut. )
- Breakdown of proteins: The enzyme L-alanyl-L-proline dipeptidase helps break down proteins into smaller molecules for absorption in the intestines. )
Additional information
- Ala-Pro is available from commercial suppliers for research purposes.
- As with any research chemical, it is important to handle Ala-Pro with appropriate safety precautions.
L-Alanyl-L-proline is a dipeptide composed of two amino acids: L-alanine and L-proline. It has the molecular formula and a molecular weight of approximately 186.21 g/mol . This compound is notable for its role as a metabolite and its structural characteristics, which influence its biological functions and interactions.
L-Alanyl-L-proline exhibits several biological activities. It is involved in protein synthesis and has been studied for its potential roles in cellular signaling and metabolic processes. The presence of proline in the dipeptide contributes to unique structural properties that can influence protein conformation, particularly in relation to cis-trans isomerization, which is crucial for protein folding . Additionally, it has been noted for potential antioxidant properties, contributing to cellular protection against oxidative stress .
The synthesis of L-Alanyl-L-proline can be achieved through various methods:
- Catalytic Hydrogenation: One method involves the stereoselective hydrogenation of N-(2-iminopropionyl)-L-proline in the presence of metal catalysts .
- Solid-Phase Peptide Synthesis: This technique allows for the stepwise assembly of peptides on a solid support, enabling precise control over the sequence and purity of the final product.
- Enzymatic Synthesis: Utilizing enzymes such as proteases or transaminases can facilitate the formation of dipeptides from their corresponding amino acids under mild conditions.
L-Alanyl-L-proline has several applications in various fields:
- Nutraceuticals: It is used in dietary supplements due to its potential health benefits, including muscle recovery and metabolic support.
- Pharmaceuticals: The compound may serve as a building block for drug development or as an active ingredient in formulations aimed at enhancing bioavailability or targeting specific biological pathways.
- Cosmetics: Its properties may be utilized in skin care formulations for hydration and skin barrier enhancement.
Studies have shown that L-Alanyl-L-proline interacts with various biological molecules, influencing processes such as enzyme activity and receptor binding. Its role in stabilizing protein structures makes it significant in studies related to protein folding and misfolding diseases. Moreover, interaction with metal ions has been explored to understand its reactivity and potential applications in catalysis .
Several compounds are structurally or functionally similar to L-Alanyl-L-proline. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| L-Proline | Contains a secondary amine | Plays a crucial role in protein structure and function |
| L-Alanine | Simple aliphatic amino acid | Essential for protein synthesis; non-polar side chain |
| Glycyl-L-proline | Dipeptide of glycine and proline | May exhibit different biological activities due to glycine's small size |
| L-Valyl-L-proline | Dipeptide of valine and proline | Valine's branched chain affects hydrophobic interactions |
L-Alanyl-L-proline stands out due to its unique combination of an aliphatic amino acid (L-alanine) with a cyclic amino acid (L-proline), providing distinct structural properties that influence its biological activity and applications.







